molecular formula C16H14Br3N3O3 B3823803 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide

4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide

Cat. No.: B3823803
M. Wt: 536.0 g/mol
InChI Key: ULPZUAOSPSIKBA-UHFFFAOYSA-N
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Description

The compound 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide (hereafter referred to as the "target compound") is a halogen-rich benzamide derivative with the molecular formula C₁₆H₁₄Br₃N₃O₃ and an average mass of 536.018 g/mol . Its structure comprises three key features:

  • A 4-methylbenzamide core.
  • A 2,2,2-tribromoethyl side chain.
  • A 3-nitrophenyl substituent linked via an amine group.

Below, we compare it with structurally related compounds to elucidate key differences in properties and applications.

Properties

IUPAC Name

4-methyl-N-[2,2,2-tribromo-1-(3-nitroanilino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br3N3O3/c1-10-5-7-11(8-6-10)14(23)21-15(16(17,18)19)20-12-3-2-4-13(9-12)22(24)25/h2-9,15,20H,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPZUAOSPSIKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The tribromo-1-(3-nitrophenyl)aminoethyl group is then introduced through a series of reactions involving bromination and nitration processes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group, altering the compound's properties.

  • Substitution: : The bromine atoms can be substituted with other functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: : Various nucleophiles and electrophiles can be used to substitute the bromine atoms.

Major Products Formed

  • Oxidation: : Nitroso derivatives and nitrate esters.

  • Reduction: : Amines and amides.

  • Substitution: : Derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Its structure allows for interactions with biological targets that are essential in cancer cell proliferation. Studies have shown that derivatives of brominated compounds can exhibit cytotoxic effects against various cancer cell lines. For example:

  • Case Study : A study demonstrated that similar brominated amides showed significant activity against breast cancer cells, suggesting that 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide may have similar potential .

Environmental Chemistry

Due to its tribrominated structure, this compound is of interest in environmental studies concerning brominated flame retardants (BFRs). BFRs are known for their effectiveness in reducing flammability but raise concerns regarding their persistence and bioaccumulation in the environment.

  • Case Study : Research on BFRs has indicated that compounds with similar structures can disrupt endocrine functions in aquatic organisms. This raises awareness about the environmental impact of such chemicals and the necessity for regulatory assessments .

Material Science

The incorporation of brominated compounds into polymers has been explored for enhancing the flame-retardant properties of materials. The use of 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide in polymer formulations could improve fire resistance while maintaining mechanical properties.

  • Case Study : A recent study highlighted the effectiveness of brominated benzamides in improving the thermal stability of epoxy resins used in electrical applications .

Data Table: Comparison of Related Compounds

Compound NameChemical StructureApplication AreaNotable Findings
4-Methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamideStructureMedicinal ChemistryPotential anticancer activity
TribromophenolC12H9Br3OEnvironmental ChemistryEndocrine disruptor effects
Brominated Epoxy ResinVariesMaterial ScienceEnhanced flame retardancy

Mechanism of Action

The mechanism by which 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide exerts its effects depends on its molecular targets and pathways. The nitro group can interact with biological targets, leading to various biochemical reactions. The bromine atoms may also play a role in modulating the compound's activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aniline Ring

Compound 1 : 4-Methyl-N-(2,2,2-Tribromo-1-(4-Chloroanilino)Ethyl)Benzamide
  • Molecular Formula : C₁₆H₁₄Br₃ClN₂O
  • Average Mass : 525.463 g/mol .
  • Key Difference : Replaces the 3-nitro group with a 4-chloro substituent .
  • Lower molecular mass (525 vs. 536 g/mol) due to the absence of nitro’s oxygen and nitrogen atoms. Chlorine’s smaller atomic radius may alter steric effects in binding interactions compared to nitro .
Compound 2 : 4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB)
  • Key Difference : Contains a 4-bromo benzamide core and 4-methoxy-2-nitroaniline group .
  • Implications :
    • Methoxy groups enhance solubility via hydrogen bonding, whereas the target compound’s methyl group increases hydrophobicity.
    • Bromine in the benzamide core vs. methyl in the target compound may influence π-π stacking in crystal structures .

Halogen Substitution Patterns

Compound 3 : 3-Nitro-N-(2,2,2-Trichloro-1-{[(2,4-Dimethylphenyl)Carbamothioyl]Amino}Ethyl)Benzamide
  • Molecular Formula : C₁₈H₁₇Cl₃N₄O₃S
  • Key Difference : Replaces tribromoethyl with trichloroethyl and introduces a thiourea group .
  • Implications: Trichloro vs. Thiourea moiety enables hydrogen bonding, unlike the target compound’s primary amine .

Functional Group Additions

Compound 4 : 4-Methyl-N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-yl)Amino)Ethyl)Benzamide
  • Key Difference : Incorporates a 1,3,4-thiadiazole ring .
  • Molecular docking studies suggest thiadiazole derivatives exhibit stronger target binding than simple benzamides .

Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents Notable Features
Target Compound C₁₆H₁₄Br₃N₃O₃ 536.018 3-Nitrophenyl, Tribromoethyl High halogen content, nitro group
Compound 1 C₁₆H₁₄Br₃ClN₂O 525.463 4-Chlorophenyl, Tribromoethyl Chloro substituent, lower mass
Compound 3 C₁₈H₁₇Cl₃N₄O₃S 507.72 Trichloroethyl, Thiourea, Thiadiazole Thiourea for H-bonding, trichloro
4MNB C₁₄H₁₁BrN₂O₄ 367.16 4-Bromobenzamide, 4-Methoxy-2-nitro Methoxy enhances solubility

Research Findings and Implications

Structural and Physical Properties

  • Nitro groups may enhance stability in acidic environments but pose mutagenicity risks .

Biological Activity

4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide is C20H17Br3N2OC_{20}H_{17}Br_3N_2O. The structure features a benzamide core substituted with a tribromoethyl group and a nitrophenyl moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzamide have been shown to possess antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus . The presence of halogen atoms (bromine) in the structure may enhance the compound's ability to disrupt microbial cell membranes.

Anticancer Properties

Studies on structurally related compounds suggest potential anticancer activity. For example, certain nitro-substituted benzamides have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . Further investigation into 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide could reveal similar effects.

Inhibition of Enzymatic Activity

Enzyme inhibition studies are crucial for understanding the biological mechanisms of compounds like 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide. Preliminary data indicate that such compounds may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders or cancer .

Case Study 1: Antibacterial Screening

In a study aimed at evaluating the antibacterial properties of various benzamide derivatives, 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide was included in the screening process. The results indicated a moderate level of activity against gram-positive bacteria compared to standard antibiotics .

Case Study 2: Cytotoxicity Assays

A cytotoxicity assay conducted on human cancer cell lines revealed that compounds similar to 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide exhibited significant inhibition of cell proliferation. The study suggested that the nitro group plays a critical role in enhancing cytotoxicity by promoting reactive oxygen species (ROS) production .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate activity against E. coli
AnticancerInduced apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Q & A

Q. What are the optimal synthetic routes for 4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amidation and halogenation. Key steps:
  • Use coupling agents (e.g., EDC/HOBt) for amide bond formation under inert atmospheres .
  • Tribromination of the ethylamine intermediate requires controlled temperature (0–5°C) to avoid side reactions .
  • Monitor reaction progress via TLC (e.g., Hexanes:DCM = 2:1) and purify intermediates via column chromatography .
  • Optimize solvent choice (e.g., acetone for alkylation, ethanol for recrystallization) to enhance purity .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Assign peaks for the tribromoethyl group (δ 4.5–5.5 ppm for CH₂Br₃) and nitrophenyl moiety (δ 8.0–8.5 ppm aromatic protons) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and isotopic patterns for bromine (1:3:3:1 ratio) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can researchers screen this compound for potential biological activity?

  • Methodological Answer :
  • Antimicrobial Assays : Perform broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the tribromo and nitro groups in bioactivity?

  • Methodological Answer :
  • Synthesize analogs: Replace tribromoethyl with chloroethyl or nitro groups with cyano/hydroxyl .
  • Compare logP (lipophilicity) and IC₅₀ values to assess contributions of halogenation to membrane permeability .
  • Use computational tools (e.g., molecular docking) to predict binding affinities with target enzymes (e.g., kinases) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Replicate Experiments : Standardize cell lines, culture conditions, and assay protocols .
  • Purity Verification : Re-characterize batches via HPLC and NMR to rule out impurities .
  • Orthogonal Assays : Validate cytotoxicity with dual methods (e.g., MTT and apoptosis markers like Annexin V) .

Q. What computational strategies are effective for predicting the compound’s reactivity and stability?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-Br bonds to predict hydrolysis susceptibility .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess bioavailability .
  • Validate predictions with experimental stability tests (e.g., pH 7.4 buffer at 37°C for 48 hours) .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (0.1 M HCl), and thermal (40–60°C) conditions .
  • Analytical Monitoring : Use LC-MS to identify degradation products (e.g., debrominated derivatives) .
  • Kinetic Analysis : Plot degradation rates (k) using first-order models to estimate shelf-life .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Exothermic Reactions : Use jacketed reactors with controlled cooling during tribromination .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction endpoints .

Q. How can researchers investigate the compound’s potential off-target effects in complex biological systems?

  • Methodological Answer :
  • Proteome Profiling : Use affinity chromatography pulldowns with the compound as bait to identify binding partners .
  • CRISPR Screening : Perform genome-wide knockout screens to detect synthetic lethal interactions .
  • Metabolomics : Analyze changes in cellular metabolites (e.g., ATP, NADH) via LC-MS .

Q. What strategies enable selective functionalization of the benzamide core for derivative synthesis?

  • Methodological Answer :
  • Protecting Groups : Protect the nitro group with Boc during bromination to prevent side reactions .
  • Cross-Coupling : Use Suzuki-Miyaura reactions to introduce aryl substituents at the 4-methyl position .
  • Click Chemistry : Attach fluorescent tags (e.g., BODIPY) via azide-alkyne cycloaddition for imaging studies .

Q. Key Citations :

  • Synthesis optimization and scale-up challenges .
  • Biological activity screening and SAR .
  • Computational modeling and stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-{2,2,2-tribromo-1-[(3-nitrophenyl)amino]ethyl}benzamide

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